molecular formula C14H16ClN3 B15292121 3-(Methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile hydrochloride

3-(Methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile hydrochloride

Cat. No.: B15292121
M. Wt: 261.75 g/mol
InChI Key: PAJPIOLCPOCHHY-UHFFFAOYSA-N
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Description

3-(Methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a carbazole core, a methylamino group, and a carbonitrile group. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Carbazole Core: The carbazole core can be synthesized through a cyclization reaction involving aniline derivatives and cyclohexanone under acidic conditions.

    Introduction of the Methylamino Group: The methylamino group can be introduced via a nucleophilic substitution reaction using methylamine.

    Addition of the Carbonitrile Group: The carbonitrile group is typically added through a cyanation reaction using reagents like sodium cyanide or potassium cyanide.

    Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methylamino group or the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Oxidized derivatives of the carbazole core.

    Reduction: Reduced forms of the carbonitrile group to amines.

    Substitution: Various substituted carbazole derivatives.

Scientific Research Applications

3-(Methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile hydrochloride is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry.

Properties

Molecular Formula

C14H16ClN3

Molecular Weight

261.75 g/mol

IUPAC Name

6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carbonitrile;hydrochloride

InChI

InChI=1S/C14H15N3.ClH/c1-16-10-3-5-14-12(7-10)11-6-9(8-15)2-4-13(11)17-14;/h2,4,6,10,16-17H,3,5,7H2,1H3;1H

InChI Key

PAJPIOLCPOCHHY-UHFFFAOYSA-N

Canonical SMILES

CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C#N.Cl

Origin of Product

United States

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